Quchic

Catalog No.
S1785972
CAS No.
1400742-42-8
M.F
C25H24N2O2
M. Wt
384.479
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quchic

CAS Number

1400742-42-8

Product Name

Quchic

IUPAC Name

quinolin-8-yl 1-(cyclohexylmethyl)indole-3-carboxylate

Molecular Formula

C25H24N2O2

Molecular Weight

384.479

InChI

InChI=1S/C25H24N2O2/c28-25(29-23-14-6-10-19-11-7-15-26-24(19)23)21-17-27(16-18-8-2-1-3-9-18)22-13-5-4-12-20(21)22/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

RHYGTJXOHOGQGI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4N=CC=C5

Synonyms

QUCHIC
Quchic, also known as 1-((4-Hydroxy-3-methoxyphenyl) ethylidene) (4-hydroxyphenyl)ethanone, is a natural compound found in the bark of Samadera indica. It has been used in traditional medicine for treating various diseases such as fever, pain, and inflammation. Quchic belongs to the class of chalcones, which are polyphenolic compounds with a structure consisting of two aromatic rings connected by an unsaturated carbonyl group.
Quchic has a molecular weight of 302.3 g/mol, melting point of 149-152°C, and a solubility in water of 0.23 mg/L. It has a yellow crystalline appearance and can be synthesized through various chemical reactions such as Claisen-Schmidt condensation and microwave irradiation.
Quchic can be synthesized through the condensation of 4-hydroxyacetophenone and 3,4-methylenedioxybenzaldehyde using various methods such as solvent-free microwave irradiation, ultrasound-promoted solvent-free reaction, and catalyzed condensation. The characterization of Quchic can be conducted through various instrumental techniques such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, and Mass Spectrometry.
Quchic can be analyzed through various analytical techniques such as High-Performance Liquid Chromatography, Gas Chromatography, and Spectrophotometry. These techniques are used to determine the purity, stability, and impurities of Quchic.
Quchic has been found to exhibit various biological properties such as antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidiabetic. It has been reported to inhibit the activity of various enzymes such as lipoxygenase, cyclooxygenase, and xanthine oxidase. It also has been shown to modulate the expression of various genes associated with cell proliferation and apoptosis.
Studies have shown that Quchic exhibits minimal toxicity in both in vitro and in vivo experiments. It has been reported to have a lethal dose (LD50) of 4000 mg/kg body weight in mice, indicating its safety for scientific experiments.
Quchic has been extensively studied for its potential applications in various scientific experiments. It has been found to possess potential applications such as:
- Antioxidant: Quchic exhibits potent antioxidant activity, making it a potential candidate for the development of drugs for treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease.
- Anticancer: Quchic has been reported to possess potent anticancer activity against various cancer cell lines such as leukemia, breast cancer, and liver cancer, making it a promising agent for cancer therapy.
- Antidiabetic: Quchic has been shown to possess antidiabetic activity through its ability to regulate glucose metabolism and insulin sensitivity, making it a potential candidate for the development of drugs for treating diabetes.
The current state of research on Quchic is still in its infancy, with much research focusing on its synthesis, characterization, and biological properties. However, there has been a significant increase in the number of scientific studies investigating its potential applications in various fields such as medicine, agriculture, and food industry.
Quchic has the potential to have significant implications in various fields of research and industry. It can be used as a natural antioxidant in the food industry, as a biopesticide in agriculture, and as a potential drug candidate in medicine for treating various diseases.
Despite its potential applications, there are limitations to the use of Quchic, such as its low solubility in water and its limited availability from natural sources. Future research should focus on:
- Investigating the potential synergistic effects of Quchic with other natural compounds for enhanced biological activity.
- Developing safer and more efficient synthetic routes for Quchic.
- Evaluating the potential mechanisms of action of Quchic in various biological and pathological conditions.
- Conducting preclinical and clinical studies to determine the safety and efficacy of Quchic as a drug candidate.
In conclusion, Quchic is a natural compound with promising biological properties, potential applications in various fields of research and industry, and limited limitations. Future research should focus on further exploring its biological properties, developing efficient synthetic routes, and evaluating its safety and efficacy for use as a drug candidate.

XLogP3

6

Wikipedia

QUCHIC

Dates

Modify: 2023-08-15
1.Sobolevsky, T.,Prasolov, I., and Rodchenkov, G. Detection of JWH-018 metabolites in smoking mixture post-administration urine. Forensic Science International 200, 141-147 (2010).

Explore Compound Types